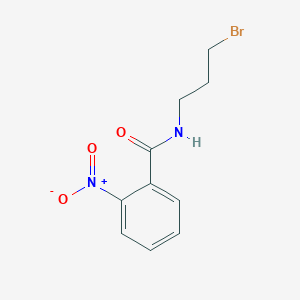

N-(3-bromopropyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromopropyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the 2-position and a bromopropyl group at the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3-bromopropyl)-2-nitrobenzamide typically begins with 2-nitrobenzoic acid and 3-bromopropylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, with Pd/C as the catalyst.

Amide Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: N-(3-aminopropyl)-2-nitrobenzamide.

Amide Hydrolysis: 2-nitrobenzoic acid and 3-bromopropylamine.

科学的研究の応用

Chemistry:

Synthetic Intermediate: N-(3-bromopropyl)-2-nitrobenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Development:

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

Molecular Targets and Pathways:

- The exact mechanism of action of N-(3-bromopropyl)-2-nitrobenzamide would depend on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final drug molecule’s interaction with its target proteins or enzymes.

Pathways: The compound may interact with cellular pathways involving nitro and amide functionalities, potentially affecting processes like signal transduction, enzyme inhibition, or receptor binding.

類似化合物との比較

N-(3-bromopropyl)phthalimide: Similar in structure but with a phthalimide core instead of a benzamide core.

2-nitrobenzamide: Lacks the 3-bromopropyl group, making it less versatile for further functionalization.

N-(3-chloropropyl)-2-nitrobenzamide: Similar but with a chlorine atom instead of bromine, which may affect reactivity and applications.

Uniqueness:

Versatility: The presence of both nitro and bromopropyl groups makes N-(3-bromopropyl)-2-nitrobenzamide a highly versatile intermediate for various chemical transformations.

Reactivity: The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, offering multiple pathways for further modification.

生物活性

N-(3-bromopropyl)-2-nitrobenzamide, a compound characterized by its nitro and bromopropyl substituents, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11BrN2O3

- Molecular Weight : 287.113 g/mol

- CAS Number : 76315-44-1

The compound features a nitro group (-NO2) that is known to influence biological activity through various mechanisms, including acting as a pharmacophore and a toxicophore. The presence of the bromopropyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo enzymatic reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives, which may interact with cellular macromolecules (proteins, DNA) leading to cytotoxic effects .

- Inhibition of Enzymatic Activity : Nitro compounds are known to inhibit various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways. In particular, nitro-substituted benzamides have shown promise as multi-target inhibitors in inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiparasitic Activity

Research indicates that nitro compounds exhibit antiparasitic effects, particularly against protozoan parasites such as Leishmania. The bioactivation of these compounds by parasite-specific nitroreductases leads to the formation of cytotoxic metabolites that damage the parasite's cellular components .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes and exert toxic effects on bacterial cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory potential by inhibiting key pro-inflammatory enzymes such as iNOS and COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases where nitro compounds can modulate inflammatory responses .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several nitrobenzamide derivatives, including this compound. Results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value in the low micromolar range .

- Mechanistic Studies : Investigations into the mode of action revealed that the compound's bioactivation is mediated by specific reductases present in target cells, which convert the nitro group into reactive intermediates capable of damaging nucleic acids and proteins within the pathogen .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrN2O3 |

| Molecular Weight | 287.113 g/mol |

| CAS Number | 76315-44-1 |

| Antimicrobial Activity | Effective against MRSA |

| IC50 | Low micromolar range |

| Anti-inflammatory Activity | Inhibits iNOS and COX-2 |

特性

IUPAC Name |

N-(3-bromopropyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVUHVWTDLZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602261 |

Source

|

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-44-1 |

Source

|

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。